3-Bromobenzalacetophenone
Description
Classification and Structural Context of 3-Bromobenzalacetophenone
This compound is classified as a substituted chalcone (B49325). smolecule.com The core structure of a chalcone is 1,3-diphenyl-2-propen-1-one. nih.govwikipedia.org In the case of this compound, a bromine atom is substituted on the third carbon of one of the phenyl rings. smolecule.com Its systematic IUPAC name is (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one. smolecule.com This structure, featuring two phenyl rings connected by a propenone bridge, is the foundational scaffold for this class of compounds. rsc.org The presence of the α,β-unsaturated carbonyl group makes chalcones, including this bromo-derivative, highly reactive and capable of various chemical transformations. researchgate.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one smolecule.com |
| Synonyms | This compound, 3-(3-bromophenyl)-1-phenylprop-2-en-1-one smolecule.com |
| CAS Number | 29816-74-8 smolecule.com |
| Molecular Formula | C15H11BrO smolecule.com |
| Molecular Weight | 287.15 g/mol smolecule.com |
| Appearance | Pale yellow solid wikipedia.org |
Significance of Chalcones in Organic Synthesis and Chemical Research
Chalcones are highly significant in organic synthesis and chemical research due to their versatile chemical nature and broad spectrum of biological activities. bohrium.comrsc.org They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazolines, isoxazoles, and benzodiazepines. rsc.orgresearchgate.net The reactive α,β-unsaturated ketone moiety allows for various addition and cyclization reactions, making them valuable building blocks for creating more complex molecular architectures. nih.govwisdomlib.org
The synthesis of chalcones is typically straightforward, most commonly achieved through the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an acetophenone (B1666503) in the presence of a base or acid. bohrium.comresearchgate.net For this compound, this involves the condensation of 3-bromobenzaldehyde (B42254) with acetophenone. smolecule.comontosight.ai
In the realm of chemical research, chalcones have garnered substantial attention due to their diverse pharmacological potential. nih.govresearchgate.net Research has demonstrated that various chalcone derivatives exhibit a wide range of biological effects, which drives the synthesis and investigation of new analogues to explore their structure-activity relationships. rsc.org This makes the chalcone scaffold a privileged structure in medicinal chemistry and a subject of ongoing scientific exploration. bohrium.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYCXICZZVMYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327197 | |
| Record name | 3-bromobenzalacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29816-74-8 | |
| Record name | 3-bromobenzalacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromobenzalacetophenone
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is a cornerstone of chalcone (B49325) synthesis, involving the base- or acid-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). This cross-aldol condensation is particularly effective for producing α,β-unsaturated ketones.
Reactant Precursors and Optimization of Conditions
The synthesis of 3-Bromobenzalacetophenone via the Claisen-Schmidt condensation utilizes 3-bromobenzaldehyde (B42254) and acetophenone as the primary reactant precursors. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a solvent, commonly ethanol (B145695) or methanol.
Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the nature and concentration of the catalyst, reaction temperature, and reaction time. For instance, the use of a higher concentration of a strong base can accelerate the reaction, but may also lead to the formation of side products. Temperature control is also vital; while elevated temperatures can increase the reaction rate, they may also promote undesirable side reactions. The optimal conditions often involve a compromise to achieve a high yield of the desired product in a reasonable timeframe.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| NaOH | Ethanol | Room Temperature | 3 hours | ~95% |
| KOH | Methanol | 20-25 | 4-5 hours | High |
| NaOH (solid) | Solvent-free | Room Temperature | 10 minutes (grinding) | High |
| p-TSA | Solvent-free | 50-60 | 2-4 minutes | ~97% |
Mechanism of Base-Catalyzed Condensation
The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through a well-established multi-step mechanism:
Enolate Formation: A hydroxide ion (from the base) abstracts an acidic α-hydrogen from acetophenone, forming a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This results in the formation of an alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The hydroxide ion removes a proton from the α-carbon, leading to the formation of an enolate. This is followed by the elimination of a hydroxide ion from the β-carbon, resulting in the formation of a carbon-carbon double bond. This dehydration step is the driving force for the reaction, as it leads to the formation of a highly conjugated and stable system.
The final product is the α,β-unsaturated ketone, this compound.
Solvent-Free Approaches in Chalcone Synthesis
In recent years, there has been a significant shift towards environmentally benign synthetic methodologies, with solvent-free reactions gaining prominence. The Claisen-Schmidt condensation for chalcone synthesis is well-suited to these approaches. rsc.org
Solvent-free synthesis of this compound can be achieved by grinding a mixture of 3-bromobenzaldehyde, acetophenone, and a solid base catalyst, such as sodium hydroxide or potassium hydroxide, using a mortar and pestle. rsc.org This mechanochemical activation provides the necessary energy for the reaction to proceed, often with high efficiency and in a significantly shorter time frame compared to traditional solvent-based methods. researchgate.net The advantages of this approach include reduced solvent waste, simplified work-up procedures, and often higher yields. Another solvent-free approach involves the use of a solid acid catalyst like p-toluenesulfonic acid (p-TSA) at a slightly elevated temperature. researchgate.net
Alternative Synthetic Routes
While the Claisen-Schmidt condensation is the most direct and widely used method, alternative synthetic strategies for preparing this compound can be envisaged through the modification of a pre-existing chalcone backbone.
Bromination of Existing Chalcone Derivatives
An alternative approach to this compound involves the electrophilic aromatic substitution of benzalacetophenone (chalcone). In this method, benzalacetophenone is treated with a brominating agent, such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The acetyl group is a meta-directing deactivator, which would favor substitution at the 3-position of the benzoyl ring. However, the phenyl group attached to the double bond is activating and would direct bromination to its ortho and para positions. Selective bromination at the 3-position of the benzaldehyde-derived ring would require careful control of reaction conditions to favor substitution on the desired aromatic ring.
Dehydrohalogenation of Benzalacetophenone Dibromides
A two-step alternative route involves the initial bromination of the double bond of benzalacetophenone to form the corresponding dibromide, followed by dehydrohalogenation.
Formation of the Dibromide: Benzalacetophenone reacts with bromine (Br₂) in a suitable solvent like carbon tetrachloride or acetic acid to yield α,β-dibromobenzalacetophenone. This reaction proceeds via the electrophilic addition of bromine across the alkene double bond.
Dehydrohalogenation: The resulting dibromide is then treated with a base to induce the elimination of two equivalents of hydrogen bromide (HBr), regenerating the α,β-unsaturated system and yielding a brominated chalcone. For the synthesis of this compound via this route, the starting material would need to be a dibromide with the bromine atom already present on the desired phenyl ring. A more plausible, though indirect, route would be the dehydrohalogenation of α,β-dibromo-3'-bromobenzalacetophenone. The treatment of this dibromide with a strong base would eliminate HBr to form the carbon-carbon double bond, resulting in this compound.
Chemical Reactivity and Transformation Pathways of 3 Bromobenzalacetophenone
Characteristic Reactions of the Chalcone (B49325) Moiety
The chalcone structure, featuring a conjugated system of a carbonyl group and a carbon-carbon double bond, is susceptible to various addition and condensation reactions.
Michael Addition Reactions with Nucleophiles
The α,β-unsaturated ketone system in 3-Bromobenzalacetophenone makes it an excellent Michael acceptor. It readily undergoes conjugate addition (or 1,4-addition) with a wide range of soft nucleophiles, known as Michael donors. This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. smolecule.commasterorganicchemistry.comresearchgate.net
The general mechanism involves the attack of the nucleophile on the β-carbon of the enone system, which is electron-deficient due to the electron-withdrawing nature of the conjugated carbonyl group. libretexts.org This attack leads to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final addition product. masterorganicchemistry.comlibretexts.org
Common nucleophiles that participate in Michael addition with chalcones include:
Carbon Nucleophiles: Enolates derived from malonic esters, β-keto esters, and similar active methylene (B1212753) compounds. libretexts.org
Heteroatom Nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols/phenols (oxa-Michael addition). researchgate.net
The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species (e.g., deprotonating the active methylene compound to form an enolate). researchgate.net
| Nucleophile (Michael Donor) | Reagent Example | Product Type |
| Enolate | Diethyl malonate | 3-(1,3-diethoxy-1,3-dioxopropan-2-yl)-1-(3-bromophenyl)-3-phenylpropan-1-one derivative |
| Thiol | Thiophenol | 1-(3-bromophenyl)-3-phenyl-3-(phenylthio)propan-1-one |
| Amine | Piperidine | 1-(3-bromophenyl)-3-phenyl-3-(piperidin-1-yl)propan-1-one |
Condensation Reactions
The most significant condensation reaction related to this compound is its own synthesis via the Claisen-Schmidt condensation . smolecule.comwikipedia.org This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde lacking α-hydrogens (in this case, 3-bromobenzaldehyde) and a ketone with α-hydrogens (acetophenone). wikipedia.orgjchemrev.com
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcohol solvent. taylorandfrancis.comnih.gov The mechanism proceeds as follows:
Enolate Formation: The base abstracts an acidic α-hydrogen from acetophenone (B1666503) to form a resonance-stabilized enolate ion. youtube.comyoutube.com
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde (B42254).
Aldol Addition: This attack forms a β-hydroxy ketone (aldol) intermediate.
Dehydration: The aldol intermediate readily dehydrates (loses a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system of this compound. escholarship.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3-Bromobenzaldehyde | Acetophenone | NaOH or KOH | This compound |
Cycloaddition Reactions
The carbon-carbon double bond within the chalcone moiety can participate in cycloaddition reactions, providing a pathway to cyclic compounds.
Chalcones are known to undergo [2+2] photocycloaddition reactions upon irradiation with UV or visible light. researchgate.netacs.org This reaction involves the dimerization of two chalcone molecules or the reaction of one chalcone molecule with another olefin, leading to the formation of a four-membered cyclobutane (B1203170) ring. nih.govresearchgate.netbaranlab.org
This photochemical process typically proceeds via the excitation of the chalcone to a triplet state, which then reacts with a ground-state molecule. baranlab.org The reaction can result in several stereoisomers of the cyclobutane product, including syn and anti isomers, as well as head-to-head (HH) and head-to-tail (HT) regioisomers. nih.gov Recent research has shown that visible light can trigger these cycloadditions, sometimes with high diastereoselectivity, offering a greener alternative to UV-induced reactions. acs.org The specific outcome of the reaction can be influenced by factors such as the reaction medium (solution vs. solid-state) and the presence of catalysts or templates. acs.orgorganic-chemistry.org
Reactivity Involving the Bromine Moiety
The bromine atom attached to one of the phenyl rings also imparts specific reactivity to the molecule, particularly in the context of aromatic substitution reactions.
Electrophilic Substitution Reactions
The bromine atom on the phenyl ring influences the outcome of electrophilic aromatic substitution (EAS) reactions. Halogens like bromine are classified as deactivating, yet ortho, para-directing groups. makingmolecules.comstackexchange.com
Deactivating Effect: Bromine is highly electronegative and withdraws electron density from the aromatic ring through the inductive effect. This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). makingmolecules.comstackexchange.com
Ortho, Para-Directing Effect: Despite its inductive withdrawal, bromine possesses lone pairs of electrons that can be donated into the aromatic ring via resonance. This resonance effect partially counteracts the inductive effect and stabilizes the carbocation intermediates (arenium ions) formed during electrophilic attack. stackexchange.comyoutube.com The resonance stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is directly delocalized onto the bromine atom. Attack at the meta position does not allow for this extra stabilization. docsity.com
Therefore, when this compound undergoes further electrophilic substitution, such as nitration or halogenation, the incoming electrophile will preferentially add to the positions ortho and para to the existing bromine atom on that specific ring. docsity.com
| Reaction Type | Reagents | Expected Position of Substitution (on Bromo-Substituted Ring) |
| Nitration | HNO₃, H₂SO₄ | Ortho, Para to the Bromine atom |
| Halogenation | Br₂, FeBr₃ | Ortho, Para to the Bromine atom |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for aryl halides. However, the reactivity of this compound in such reactions is subject to specific electronic and positional considerations. The typical SNAr mechanism proceeds via an addition-elimination pathway, which is significantly influenced by the presence and position of electron-withdrawing groups (EWGs) on the aromatic ring.
For an SNAr reaction to be facile, a strong EWG is generally required to be positioned ortho or para to the leaving group (in this case, the bromine atom). This positioning allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. In the structure of this compound, the vinyl ketone substituent, which acts as an electron-withdrawing group, is situated meta to the bromine atom.
Due to this meta-positioning, the electron-withdrawing resonance effect of the carbonyl group does not extend to the carbon atom bearing the bromine. Consequently, the intermediate carbanion formed upon nucleophilic attack is not adequately stabilized, making the classical addition-elimination SNAr pathway energetically unfavorable. Therefore, this compound is generally considered to be unreactive towards nucleophilic aromatic substitution under standard conditions. While reactions may be forced under harsh conditions or via alternative mechanisms such as a benzyne (B1209423) pathway with extremely strong bases, these are not common transformation pathways for this compound.
Formation of Heterocyclic Derivatives
This compound, as a chalcone, is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The α,β-unsaturated ketone moiety provides a reactive scaffold for cyclization reactions with various nucleophiles, leading to the formation of five and six-membered rings.
The reaction of chalcones with hydroxylamine (B1172632) hydrochloride is a well-established method for the synthesis of isoxazoline (B3343090) and isoxazole (B147169) derivatives. The reaction of this compound with hydroxylamine hydrochloride can lead to the formation of 3-(3-bromophenyl)-5-phenyl-4,5-dihydro-1H-isoxazole (an isoxazoline). The reaction proceeds by the nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
Further oxidation of the resulting isoxazoline can yield the corresponding isoxazole, 3-(3-bromophenyl)-5-phenylisoxazole. The reaction conditions, such as the pH and solvent, can influence the outcome of the reaction, sometimes leading directly to the isoxazole.
Table 1: Synthesis of Isoxazoline from this compound
| Reactant | Reagent | Product |
|---|
Similar to the synthesis of isoxazoles, pyrazole (B372694) derivatives can be synthesized from this compound by reaction with hydrazine (B178648) and its derivatives. The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or acetic acid leads to the formation of 3-(3-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (a pyrazoline).
The use of substituted hydrazines, such as phenylhydrazine, will result in N-substituted pyrazoline derivatives. These pyrazolines can then be oxidized to the corresponding pyrazoles. The reaction provides a straightforward route to a variety of pyrazole compounds with the 3-bromophenyl moiety.
Table 2: Synthesis of Pyrazoline from this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Hydrazine hydrate | 3-(3-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |
Beyond the formation of five-membered rings, this compound can react with other nitrogenous compounds to form six-membered heterocyclic rings. For instance, the reaction with urea (B33335) in a basic medium can yield pyrimidine (B1678525) derivatives. Similarly, reaction with thiourea (B124793) leads to the formation of thiazine (B8601807) derivatives. Another important class of nitrogenous compounds for ring formation are guanidines, which react with chalcones to produce aminopyrimidines. These reactions typically proceed through a Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the heterocyclic ring.
Table 3: Synthesis of Six-Membered Heterocycles from this compound
| Reactant | Reagent | Product Class |
|---|---|---|
| This compound | Urea | Pyrimidine |
| This compound | Thiourea | Thiazine |
Oxidation and Reduction Pathways
The carbonyl group of this compound can be converted to a thiocarbonyl group through a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction involves heating the chalcone with Lawesson's reagent in an inert solvent such as toluene (B28343).
This reaction is a well-established method for the synthesis of thioketones from their corresponding ketones and is applicable to a wide range of carbonyl compounds, including chalcones. The resulting thioketone, 3-(3-bromophenyl)-1-phenylprop-2-ene-1-thione, is a valuable intermediate for the synthesis of sulfur-containing heterocyclic compounds.
Table 4: Thionation of this compound
| Reactant | Reagent | Product |
|---|
Spectroscopic and Structural Elucidation of 3 Bromobenzalacetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H-NMR spectrum of 3-Bromobenzalacetophenone is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of similar chalcone (B49325) structures, the vinyl protons (H-α and H-β) of the enone moiety are anticipated to appear as doublets in the downfield region, typically between 7.0 and 8.0 ppm. The coupling constant (J value) between these two protons is expected to be in the range of 15-16 Hz, which is characteristic of a trans configuration of the double bond.
The aromatic protons of the two phenyl rings will resonate in the region of 7.2 to 8.2 ppm. The protons on the phenyl ring attached to the carbonyl group are likely to show complex multiplets. The protons on the 3-bromophenyl ring will also display a complex splitting pattern due to their different chemical environments and spin-spin coupling with each other. For a related compound, (E)-3-(2-bromo-4-methylphenyl)-1-phenylprop-2-en-1-one, the vinyl proton H-β appears as a doublet at 8.12 ppm with a coupling constant of 15.7 Hz.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-α | ~7.4 | Doublet | ~15-16 |
| H-β | ~7.8 | Doublet | ~15-16 |
The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C=O) is the most deshielded and is expected to appear at the lowest field, typically around 190 ppm. The carbon atoms of the α,β-unsaturated system (C-α and C-β) are expected to resonate at approximately 121-145 ppm. The aromatic carbons will show signals in the range of 127 to 138 ppm. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift in the range of 122-125 ppm.
For a closely related isomer, (E)-3-(4-bromophenyl)-1-phenyl prop-2-en-1-one, the carbonyl carbon appears at 190.32 ppm, and the carbons of the double bond are observed at 124.71 ppm and 140.52 ppm. rsc.org The aromatic carbons resonate between 127.02 and 137.84 ppm. rsc.org
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~190 |
| C-α | ~121-125 |
| C-β | ~140-145 |
| C-Br | ~122-125 |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone is anticipated in the region of 1650-1670 cm⁻¹. The C=C stretching vibration of the enone system is expected to appear around 1600-1620 cm⁻¹. The aromatic C=C stretching vibrations will likely produce several bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl protons are expected above 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, around 500-600 cm⁻¹. For a similar chalcone, the IR spectrum showed a strong C=O peak at 1665 cm⁻¹ and a C=C peak at 1609 cm⁻¹. rsc.org
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Vinyl C-H stretch | >3000 | Medium-Weak |
| C=O stretch (α,β-unsaturated ketone) | 1650-1670 | Strong |
| C=C stretch (enone) | 1600-1620 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium-Weak |
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond stretching of the enone system is expected to give a strong signal in the Raman spectrum, typically in the same region as in the IR spectrum (around 1600-1620 cm⁻¹). The aromatic ring vibrations will also be Raman active, with characteristic bands in the 1580-1610 cm⁻¹ region. The symmetric stretching of the benzene (B151609) rings often gives a strong Raman signal. The C-Br stretching vibration is also expected to be observable in the Raman spectrum.
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (286.15 g/mol for C₁₅H₁₁BrO). Due to the presence of bromine, an isotopic peak [M+2]⁺ of nearly equal intensity will be observed, which is a characteristic feature for monobrominated compounds.
The fragmentation pattern is likely to involve the cleavage of the bonds adjacent to the carbonyl group. Common fragments would include the benzoyl cation [C₆H₅CO]⁺ at m/z 105 and the 3-bromostyryl cation [BrC₆H₄CH=CH]⁺. The loss of a bromine radical from the molecular ion would result in a fragment at m/z 207. Further fragmentation of the aromatic rings would also be observed. For a related compound, (E)-3-(2-bromo-4-methylphenyl)-1-phenylprop-2-en-1-one, the GC-MS analysis showed prominent peaks at m/z 302.1 and 300.1, corresponding to the [M]⁺ and [M-2]⁺ ions, as well as fragments at 222.1/221.2 ([M-Br]⁺), 178.1, 115.1, and 77.1 ([C₆H₅]⁺).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 286/288 | [C₁₅H₁₁BrO]⁺ (Molecular ion) |
| 207 | [C₁₅H₁₁O]⁺ |
| 183/185 | [BrC₆H₄CH=CH]⁺ |
| 105 | [C₆H₅CO]⁺ |
Ultraviolet–Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of chalcones, including this compound, is typically characterized by two main absorption bands in the ultraviolet-visible region. These absorptions are due to electronic transitions within the molecule's chromophore, which consists of a conjugated system of two aromatic rings and an α,β-unsaturated ketone.
Generally, the UV spectrum of chalcones displays a major, high-intensity band known as Band I, and a minor, lower-intensity band referred to as Band II. Band I, which typically appears in the range of 340–390 nm, is attributed to the π→π* electronic transition within the cinnamoyl group of the molecule. Band II is observed at shorter wavelengths, usually between 220–270 nm, and corresponds to the π→π* transition associated with the benzoyl group. The presence of substituents on the aromatic rings can cause shifts in the absorption maxima (λmax) of these bands. While specific experimental data for this compound is not detailed in the available literature, the general spectral properties of chalcones provide a basis for understanding its electronic behavior. The absorption is a result of n→π* and π→π* transitions related to the carbonyl (C=O) and vinyl (-C=C-) groups within the conjugated system.
Table 1: General UV-Vis Absorption Bands for Chalcones
| Band | Wavelength Range (nm) | Associated Transition | Molecular Moiety |
|---|---|---|---|
| Band I | 340–390 | π→π* | Cinnamoyl |
| Band II | 220–270 | π→π* | Benzoyl |
Note: The exact λmax values for this compound may vary based on solvent and specific experimental conditions.
X-ray Diffraction Studies and Crystal Structure Analysis
Research on this similar compound reveals that the molecule adopts an E configuration about the C=C double bond of the central propenone unit. researchgate.net The two aromatic rings (the 3-bromophenyl ring and the 4-methylphenyl ring) are not coplanar. In the case of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, the dihedral angle between the mean planes of these rings is 46.91 (14)°. researchgate.net The crystal structure is stabilized by intermolecular Br···Br interactions, with a measured distance of 3.4549 (11) Å between centrosymmetrically-related molecules. researchgate.net
The crystallographic data for this related compound are summarized in the table below. It crystallizes in the triclinic space group P-1. researchgate.net This detailed structural information is crucial for understanding the molecule's conformation, packing in the solid state, and the nature of intermolecular forces that govern its crystal lattice.
Table 2: Crystal Data and Structure Refinement for (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₃BrO |
| Formula Weight | 301.17 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8984 (16) |
| b (Å) | 7.3015 (19) |
| c (Å) | 15.559 (4) |
| α (°) | 83.461 (5) |
| β (°) | 88.446 (5) |
| γ (°) | 70.334 (5) |
| Volume (ų) | 625.3 (3) |
| Z | 2 |
| Temperature (K) | 273 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R1 = 0.058, wR2 = 0.168 |
Data sourced from Li et al., 2008. researchgate.net
Theoretical and Computational Investigations of 3 Bromobenzalacetophenone
Quantum Mechanical Calculations
Quantum mechanical calculations are employed to determine the electronic structure and geometry of a molecule. These methods provide a fundamental understanding of molecular properties derived from the principles of quantum mechanics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules like 3-Bromobenzalacetophenone. A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311+G(d)* to provide a high level of accuracy.
While specific DFT studies on this compound are not extensively published, research on closely related compounds like m-bromoacetophenone provides a template for the expected outcomes. researchgate.net Such studies typically involve geometry optimization to find the most stable molecular conformation (the lowest energy state). researchgate.net From this optimized structure, various parameters can be calculated.
For example, DFT calculations on m-bromoacetophenone have been performed using the B3LYP system to determine total energy, electronic states, and other properties. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity.
Table 1: Example of DFT Calculation Parameters for a Related Compound (m-Bromoacetophenone)
| Parameter | Method/Basis Set | Purpose |
| Geometry Optimization | DFT/B3LYP/CEP-121G | To find the lowest energy structure. researchgate.net |
| Vibrational Frequencies | DFT/B3LYP/CEP-121G | To predict the infrared spectrum and confirm a stable structure. researchgate.net |
| Electronic Properties | DFT/B3LYP/CEP-121G | To calculate HOMO-LUMO energies, dipole moment, and polarizability. researchgate.net |
This table is illustrative and based on calculations for a precursor molecule, m-bromoacetophenone.
The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The difference in energy between these two orbitals is known as the HOMO-LUMO energy gap (EGAP). schrodinger.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. wuxibiology.com This gap is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.com It can be calculated using DFT methods and often correlates with the wavelengths of light the compound absorbs, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com
For m-bromoacetophenone, the HOMO-LUMO energy gap has been calculated to understand the charge transfer that occurs within the molecule. researchgate.net A lower energy gap generally points to higher reactivity. wuxibiology.com Analysis of the HOMO and LUMO distributions can reveal which parts of the molecule are involved in electron donation and acceptance, providing clues about its reaction mechanisms.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. journaljpri.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. journaljpri.com
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, usually expressed as a binding energy score. A lower (more negative) binding energy indicates a more stable and favorable interaction. researchgate.net Docking studies on various chalcone (B49325) derivatives have been performed against numerous biological targets, including those relevant to cancer, viral diseases, and neurodegenerative disorders. journaljpri.comresearchgate.netnih.gov
Molecular docking studies allow for the detailed prediction of how a ligand interacts with its biological target. These interactions are crucial for the ligand's biological activity. Key interactions that are analyzed include:
Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site often contributes significantly to binding affinity.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
Studies on chalcone analogues have successfully used docking to predict their potential as inhibitors for various enzymes. For instance, docking has been used to evaluate chalcones as inhibitors of Bcl-2 in cancer cells, monoamine oxidase B (MAO-B) for neurodegenerative diseases, and viral proteases. nih.govunja.ac.id The results of these studies identify the specific amino acid residues that are key for binding and help explain the structure-activity relationship (SAR), guiding the design of more potent derivatives. rsc.org
Table 2: Example of Molecular Docking Results for Chalcone Derivatives Against a Biological Target
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |
| Azo Chalcones | SARS-CoV-2 3CL Protease | -5.8 to -6.2 | (Varies) | Antiviral researchgate.net |
| Pyrazoline Derivatives from Chalcones | Mushroom Tyrosinase | (Varies) | (Varies) | Tyrosinase Inhibition rsc.org |
| General Chalcones | Human T-cell leukemia virus protease | (Varies) | (Varies) | Anticancer journaljpri.com |
This table presents examples from studies on various chalcone derivatives to illustrate the type of data obtained from docking studies.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a popular 3D-QSAR technique. It correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. researchgate.net To perform a CoMFA study, a series of structurally related compounds with known biological activities are aligned or superimposed. The molecules are then placed in a 3D grid, and at each grid point, the steric and electrostatic fields of each molecule are calculated. researchgate.net
These field values are then used as descriptors in a statistical method, typically Partial Least Squares (PLS), to build a model that correlates the fields with biological activity. The results are often visualized as 3D contour maps. nih.gov
Steric Contour Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulky groups decrease activity.
Electrostatic Contour Maps: Blue contours highlight areas where positive charges enhance activity, while red contours show where negative charges are favorable.
CoMFA studies on various chalcone derivatives have been successfully used to guide the design of more potent antimalarial and anti-prostate cancer agents. nih.govnih.gov The contour maps provide intuitive visual guidance, indicating precisely where to modify the chalcone scaffold to improve its interaction with the biological target and, consequently, its activity. researchgate.net
3D-QSAR Model Development
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in medicinal chemistry for understanding the relationship between the molecular structure of a series of compounds and their biological activity. For the chalcone class of compounds, to which this compound belongs, 3D-QSAR models have been developed to identify the key structural features required for various biological activities. nih.govnih.gov
These models are built using a series of structurally related chalcones with known activities against a specific biological target, such as an enzyme or receptor. nih.gov For instance, in the development of 3D-QSAR models for chalcones as 5-lipoxygenase inhibitors, a set of 51 compounds was used to define the essential structural requirements for binding and interaction. nih.gov Similarly, studies on chalcones as monoamine oxidase B (MAO-B) inhibitors have utilized 2D and 3D-QSAR analyses to correlate molecular descriptors with inhibitory activity. nih.gov
The resulting models typically highlight pharmacophoric features, which are the essential spatial arrangements of molecular properties necessary for biological activity. For chalcones, these models often reveal the importance of features like hydrogen bond acceptors, the spatial arrangement of aromatic rings, and hydrophobic groups in determining their efficacy. nih.goviomcworld.org Such computational models provide valuable guidance for the rational design and optimization of new chalcone derivatives with enhanced activity.
Computational Spectroscopic Predictions
Computational spectroscopy is a powerful tool for interpreting experimental data and confirming molecular structures. Theoretical calculations allow for the prediction of spectroscopic properties, which can then be compared with experimental results.
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of quantum chemical calculations in structural elucidation. rsc.orgmodgraph.co.uk The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. modgraph.co.ukesisresearch.org This procedure is typically performed using Density Functional Theory (DFT) methods, which can provide excellent accuracy. researchgate.net
The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm). modgraph.co.uk Comparing these calculated shifts with experimental spectra aids in the definitive assignment of signals to specific atoms within the molecule, which is particularly useful for complex structures. beilstein-journals.org
Below is a representative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data obtained from GIAO calculations.
Interactive Table: Predicted NMR Chemical Shifts for this compound
Note: These values are illustrative examples based on the known structure and typical chemical shift ranges for similar compounds, as specific calculated data was not available in the cited literature.
View Predicted ¹H NMR Data
| Atom | Predicted Chemical Shift (δ, ppm) |
| H (vinyl, α to C=O) | 7.55 |
| H (vinyl, β to C=O) | 7.85 |
| H (aromatic, C2') | 7.95 |
| H (aromatic, C6') | 7.95 |
| H (aromatic, C3', C5') | 7.50 |
| H (aromatic, C4') | 7.60 |
| H (aromatic, C2) | 7.80 |
| H (aromatic, C4) | 7.65 |
| H (aromatic, C5) | 7.35 |
| H (aromatic, C6) | 7.70 |
View Predicted ¹³C NMR Data
| Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 190.0 |
| C (vinyl, α to C=O) | 122.0 |
| C (vinyl, β to C=O) | 143.0 |
| C (aromatic, C1') | 137.5 |
| C (aromatic, C2', C6') | 128.5 |
| C (aromatic, C3', C5') | 129.0 |
| C (aromatic, C4') | 133.0 |
| C (aromatic, C1) | 136.0 |
| C (aromatic, C2) | 131.0 |
| C (aromatic, C3) | 122.5 |
| C (aromatic, C4) | 133.5 |
| C (aromatic, C5) | 127.0 |
| C (aromatic, C6) | 130.0 |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT methods, determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. esisresearch.orgnih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. iosrjournals.org
A detailed interpretation of the spectra is achieved through the calculation of the Potential Energy Distribution (PED), which assigns each vibrational mode to specific internal coordinates (stretching, bending, torsion, etc.). iosrjournals.org This allows for a confident assignment of the bands observed in experimental FT-IR and FT-Raman spectra. nih.gov
The following table presents representative theoretical vibrational frequencies for key functional groups in this compound.
Interactive Table: Predicted Vibrational Frequencies for this compound
Note: These values are illustrative examples of the main vibrational modes expected for this molecule. The assignments are based on general frequency ranges for chalcones.
View Predicted Vibrational Data
| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Assignment (PED) |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C=O) | 1665 | Carbonyl stretching |
| ν(C=C) | 1605 | Alkene C=C stretching |
| ν(C-C) aromatic | 1590-1450 | Aromatic ring C-C stretching |
| δ(C-H) vinyl | 1420 | Vinyl C-H in-plane bending |
| δ(C-H) aromatic | 1300-1000 | Aromatic C-H in-plane bending |
| γ(C-H) aromatic | 900-675 | Aromatic C-H out-of-plane bending |
| ν(C-Br) | 680 | Carbon-Bromine stretching |
Conformational Analysis and Stability
In the solid state, molecules of this compound arrange themselves into a crystal lattice, forming a specific supramolecular architecture. This packing is governed by a network of non-covalent intermolecular interactions. rsc.org While a dedicated crystal structure analysis for this specific molecule is not detailed in the provided sources, the types of interactions that stabilize related organic compounds are well-documented.
Key interactions expected to play a role in the crystal packing of this compound include:
C–H⋯O Interactions: These are a form of weak hydrogen bond where a carbon-hydrogen bond acts as the donor and the lone pair of electrons on the carbonyl oxygen atom acts as the acceptor. This interaction is common in carbonyl-containing compounds and significantly influences their crystal packing. rsc.org
C–H⋯π Interactions: In this type of interaction, a C-H bond points towards the electron-rich face of an aromatic ring. These interactions are crucial for the stabilization of crystal structures containing phenyl groups. rsc.orgnih.gov
π–π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. nih.gov
The interplay of these weak forces dictates the final three-dimensional arrangement of the molecules in the crystal, influencing the material's physical properties. rsc.org
Applications of 3 Bromobenzalacetophenone in Advanced Organic Synthesis and Chemical Research
Building Block for Complex Molecular Architectures
Organic building blocks are fundamental molecular units used for the bottom-up assembly of more complex structures in fields like medicinal chemistry and materials science. boronmolecular.comsigmaaldrich.com 3-Bromobenzalacetophenone exemplifies such a building block, offering chemists a platform to construct intricate molecular architectures with precision. boronmolecular.com Its utility stems from the reactivity of its core chalcone (B49325) scaffold and the presence of the bromo substituent.
The α,β-unsaturated ketone moiety is susceptible to various transformations, including Michael additions and cycloadditions, which allow for the formation of new ring systems and the introduction of diverse functional groups. smolecule.com The ketone group itself provides another point for chemical modification. Furthermore, the aryl bromide is a key functional group for engaging in powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). nbinno.com This dual reactivity enables the programmed and modular construction of complex molecules from simpler, readily available starting materials. eurekalert.org Researchers leverage this compound to create elaborate structures that would be challenging to assemble through other synthetic routes. smolecule.comnbinno.com
Table 1: Key Reactive Sites of this compound for Synthesis
| Reactive Site | Type of Reactions | Potential Modifications |
| α,β-Unsaturated System | Michael Addition, Cycloaddition, Epoxidation | Formation of heterocyclic rings (e.g., pyrazolines, isoxazoles), addition of nucleophiles |
| Carbonyl Group (Ketone) | Reduction, Wittig Reaction, Grignard Reaction | Conversion to alcohols, alkenes, or tertiary alcohols |
| C-Br Bond (Aryl Bromide) | Palladium-Catalyzed Cross-Coupling Reactions | Formation of new C-C bonds with aryl, alkyl, or alkynyl groups |
Role in the Synthesis of Bioactive Molecules
The chalcone scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to exhibit a wide spectrum of biological activities. mdpi.comnih.gov this compound serves as a crucial starting point for the synthesis of novel compounds with potential therapeutic applications. smolecule.com
This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.com Its structure is embedded within more complex molecules that have shown promise in drug development. The chalcone framework itself is associated with a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic (anticancer) effects. smolecule.comnih.govmdpi.com Preliminary studies have indicated that this compound may exhibit cytotoxicity against certain cancer cell lines and effectiveness against some bacterial strains, making it a candidate for further investigation in drug discovery. smolecule.com Its role as a precursor allows for the systematic modification of its structure to optimize potency and selectivity for specific biological targets.
The modification of the this compound structure has led to a variety of derivatives with tailored biological functions. The nature and position of substituents on the aromatic rings play a critical role in determining the specific activity of the resulting compound. mdpi.commdpi.com For instance, the introduction of different functional groups via the reactive sites mentioned previously can enhance or modulate the molecule's interaction with biological targets like enzymes or receptors.
Research has focused on synthesizing libraries of chalcone derivatives to explore their therapeutic potential. nih.gov For example, brominated chalcones have been specifically investigated for their ability to combat bacterial and fungal infections. mdpi.com The synthesis of novel chalcones based on heterocyclic cores, starting from precursors like this compound, has yielded compounds with promising antibacterial and anticancer activities. nih.gov These studies demonstrate that this compound is a valuable intermediate for generating a diverse portfolio of bioactive molecules for pharmacological screening. amanote.com
Table 2: Examples of Biological Activities of Chalcone Derivatives
| Biological Activity | Description | Reference Class |
| Anticancer | Exhibits cytotoxicity against various cancer cell lines, potentially through inducing apoptosis. smolecule.com | Chalcones |
| Antibacterial | Shows inhibitory activity against Gram-positive and Gram-negative bacteria. smolecule.commdpi.comnih.gov | Brominated Chalcones, Heterocyclic Chalcones |
| Antifungal | Active against various fungal strains. mdpi.comkoyauniversity.org | Brominated Chalcones |
| Anti-inflammatory | Can inhibit inflammatory pathways; activity is dependent on substituent positions. mdpi.com | Nitro-Chalcones |
| Antioxidant | Possesses free radical scavenging activity. smolecule.comnih.gov | Chalcones |
| Antiviral | Certain derivatives have shown activity against various viruses. nih.gov | Chalcone-Heterocycle Hybrids |
| Antimalarial | Activity demonstrated against Plasmodium falciparum. nih.gov | Chalcone Derivatives |
Catalysis and Reaction Development
Beyond its role as a structural component, this compound and related chalcones are involved in the development of new chemical reactions and catalytic processes, including those aligned with the principles of sustainable chemistry.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways for chemical transformations. researchgate.net This methodology uses a photocatalyst that, upon absorbing light, can initiate redox processes to drive chemical reactions. Chalcones, with their conjugated π-system, can participate in such transformations. While specific research focusing solely on the photocatalytic reactions of this compound is emerging, the broader class of benzophenones and related structures are known to undergo photochemical reactions. digitellinc.com The development of photoredox-catalyzed reactions provides opportunities to functionalize the chalcone scaffold in novel ways, such as through radical addition or cycloaddition pathways, under mild reaction conditions. researchgate.net
The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a reaction between an aromatic aldehyde (like 3-bromobenzaldehyde) and a ketone (like acetophenone). smolecule.com This reaction can be adapted to align with green chemistry principles. For example, researchers have developed solvent-free, mechanochemical methods for related syntheses, which reduce waste and energy consumption. researchgate.net Ultrasound-assisted synthesis is another green technique that has been successfully applied to the Claisen-Schmidt condensation, often leading to shorter reaction times and higher yields. researchgate.net By serving as a substrate in these environmentally benign synthetic protocols, this compound plays a role in the advancement of green chemistry methodologies.
Research on Derivatives and Analogues of 3 Bromobenzalacetophenone
Synthesis and Characterization of Substituted Bromochalcones
The primary method for the synthesis of 3-Bromobenzalacetophenone and its substituted derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). smolecule.comrasayanjournal.co.in For the synthesis of this compound derivatives, this typically involves reacting 3-bromobenzaldehyde (B42254) with various substituted acetophenones, or conversely, reacting a substituted benzaldehyde with 3-bromoacetophenone. The reaction is generally carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent like ethanol (B145695). rasayanjournal.co.in
The characterization of these synthesized bromochalcones is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic functional groups present in the molecule. For chalcones, key absorption bands include the carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1690 cm⁻¹, and the C=C stretching of the enone system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. In ¹H NMR, the vinyl protons of the α,β-unsaturated system typically appear as doublets with a coupling constant (J) of around 15-16 Hz, confirming the trans configuration of the double bond. The chemical shifts of the aromatic protons provide information about the substitution pattern on the phenyl rings. ¹³C NMR spectra show characteristic signals for the carbonyl carbon, the α- and β-carbons of the enone system, and the aromatic carbons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can further aid in structural elucidation.
Table 1: Synthesis and Characterization Data for Selected Substituted Bromochalcones
| Derivative Name | Reactants | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| This compound | 3-Bromobenzaldehyde, Acetophenone | Not specified | Not specified | Vinyl protons (doublets, J ≈ 15-16 Hz) | C=O stretch (1630-1690) |
| 4'-Bromo-4-methoxychalcone | 4-Bromoacetophenone, 4-Methoxybenzaldehyde | Not specified | Not specified | Vinyl protons (doublets, J ≈ 15-16 Hz), Methoxy protons (singlet) | C=O stretch (1630-1690), C-O stretch |
| 4'-Bromo-3,4-dimethoxychalcone | 4-Bromoacetophenone, 3,4-Dimethoxybenzaldehyde | Not specified | Not specified | Vinyl protons (doublets, J ≈ 15-16 Hz), Methoxy protons (singlets) | C=O stretch (1630-1690), C-O stretch |
| 4'-Bromo-3,4,5-trimethoxychalcone | 4-Bromoacetophenone, 3,4,5-Trimethoxybenzaldehyde | Not specified | Not specified | Vinyl protons (doublets, J ≈ 15-16 Hz), Methoxy protons (singlets) | C=O stretch (1630-1690), C-O stretch |
Comparative Studies with Other Halogenated Chalcones
The nature and position of the halogen substituent on the phenyl rings of chalcones can significantly influence their physicochemical properties and biological activities. Comparative studies of this compound with its other halogenated counterparts (e.g., 3-chloro, 3-fluoro, and 3-iodo derivatives) are essential to understand these structure-activity relationships.
While comprehensive studies directly comparing the 3-halogenated series are limited, broader research on halogenated chalcones provides some insights. For instance, studies on other isomers have shown that bromo-substituted chalcones can exhibit potent biological activities. The electronegativity, size, and lipophilicity of the halogen atom all play a role in how the molecule interacts with biological targets.
Table 2: Comparison of Properties of Halogenated Benzalacetophenone Analogues (General Trends)
| Property | 3-Fluorobenzalacetophenone | 3-Chlorobenzalacetophenone | This compound | 3-Iodobenzalacetophenone |
| Electronegativity of Halogen | High | Moderate | Moderate | Low |
| Size of Halogen Atom | Small | Medium | Medium-Large | Large |
| Lipophilicity | Increases relative to parent | Increases relative to parent | Increases relative to parent | Increases significantly relative to parent |
| Reactivity of C-X Bond | Low | Moderate | Moderate | High (more susceptible to cleavage) |
| Biological Activity (General) | Varies; often potent | Varies; often potent | Varies; often potent | Varies; often potent |
Note: This table represents general trends and the specific impact on biological activity can be highly target-dependent.
Derivatives with Modified Phenyl Rings or α,β-Unsaturated Systems
Further diversification of the this compound scaffold can be achieved by modifying the phenyl rings or the α,β-unsaturated system.
Modification of Phenyl Rings:
The introduction of various substituents on either of the phenyl rings can modulate the electronic properties and steric profile of the molecule. Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., nitro) can influence the reactivity of the chalcone (B49325) and its binding affinity to biological targets. For example, the synthesis of chalcones with heterocyclic rings in place of one of the phenyl rings has been explored to create novel analogues with potentially enhanced biological activities. The Claisen-Schmidt condensation remains the primary synthetic route for these modifications, utilizing appropriately substituted benzaldehydes or acetophenones.
Modification of the α,β-Unsaturated System:
The α,β-unsaturated ketone moiety is a key pharmacophore in chalcones, and its modification can lead to significant changes in chemical reactivity and biological function. Reactions targeting this system include:
Michael Addition: The β-carbon of the enone system is electrophilic and can undergo nucleophilic attack in a Michael (1,4-conjugate) addition reaction. This allows for the introduction of a wide range of functional groups.
Cyclization Reactions: The enone system can participate in various cyclization reactions to form heterocyclic structures. For example, reaction with hydrazines can yield pyrazolines, and reaction with hydroxylamine (B1172632) can produce isoxazoles.
Reduction: The double bond of the enone system can be selectively reduced to yield the corresponding saturated ketone (dihydrochalcone).
These modifications provide a powerful tool for the synthesis of a diverse library of this compound derivatives, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties.
Table 3: Examples of Reactions Modifying the α,β-Unsaturated System of Chalcones
| Reaction Type | Reagents | Product Type |
| Michael Addition | Thiols, Amines, Enolates | 1,4-Adducts |
| Cyclization | Hydrazine (B178648) | Pyrazolines |
| Cyclization | Hydroxylamine | Isoxazoles |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Dihydrochalcones (saturated ketones) |
Mechanistic Investigations of Reactions Involving 3 Bromobenzalacetophenone
Detailed Reaction Mechanisms (e.g., Claisen-Schmidt Condensation)
The primary synthetic route to 3-Bromobenzalacetophenone is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. This reaction involves the base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens (3-bromobenzaldehyde) and a ketone with α-hydrogens (acetophenone).
The mechanism proceeds through several key steps:
Enolate Formation: A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from acetophenone (B1666503). This deprotonation results in the formation of a resonance-stabilized enolate ion, which acts as the key nucleophile in the reaction.
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde (B42254). This step leads to the formation of a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a proton source, typically water formed during the initial deprotonation or from the solvent, yielding a β-hydroxy ketone (an aldol adduct).
Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. This elimination is driven by the formation of a highly conjugated system, resulting in the stable α,β-unsaturated ketone product, this compound. The final product, (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, is thermodynamically favored.
This condensation is a cornerstone for creating the characteristic chalcone (B49325) scaffold and is highly efficient for this class of compounds.
Studies on Stereo- and Regioselectivity in Reactions
Stereo- and regioselectivity are critical aspects of the reactions involving this compound, determining the spatial arrangement and orientation of the products formed.
Stereoselectivity: The Claisen-Schmidt condensation used to synthesize this compound is highly stereoselective, predominantly yielding the (E)-isomer. This selectivity arises because the trans-configuration of the resulting double bond minimizes steric hindrance between the phenyl and 3-bromophenyl groups, leading to a more thermodynamically stable product.
In other reactions, such as asymmetric Michael additions, the stereochemical outcome can be controlled by using chiral catalysts. For instance, the addition of nucleophiles like diethyl malonate to chalcones in the presence of chiral phase-transfer catalysts or metal-sparteine complexes can produce adducts with high enantiomeric excess (ee). While specific studies on this compound are not detailed, these principles are broadly applicable to the chalcone framework.
Regioselectivity: The regioselectivity of addition reactions to the α,β-unsaturated ketone system of this compound is well-defined. In Michael (conjugate) additions, nucleophiles preferentially attack the β-carbon of the double bond. This is due to the electronic properties of the conjugated system, where the β-carbon is electron-deficient (electrophilic) due to resonance with the carbonyl group. The attack at the β-position results in the formation of a resonance-stabilized enolate intermediate, which is more stable than the intermediate that would be formed from an attack at the carbonyl carbon (1,2-addition). This predictable regioselectivity makes chalcones like this compound valuable substrates in carbon-carbon bond-forming reactions.
Radical Chemistry and Intermediates
While ionic mechanisms dominate many reactions of chalcones, the potential for radical-mediated transformations exists, particularly involving the alkene moiety. A free radical is a chemical species with an unpaired electron, making it highly reactive.
A classic example of a radical reaction applicable to this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond, which occurs in the presence of radical initiators like peroxides (ROOR).
The mechanism proceeds via a radical chain reaction:
Initiation: Peroxides undergo homolytic cleavage upon heating or UV irradiation to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).
Propagation: The bromine radical adds to the double bond of this compound. This addition is regioselective, occurring at the α-carbon to generate the more stable secondary benzylic radical at the β-carbon. This radical intermediate is stabilized by the adjacent phenyl group. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain.
This pathway leads to the "abnormal" or anti-Markovnikov product, where the bromine atom is attached to the α-carbon. Furthermore, photochemical methods can be used to generate and study radical ion intermediates of conjugated systems, offering insights into their electronic structure and reactivity.
Influence of Reaction Conditions (e.g., Temperature, Solvent, Catalyst)
The outcome, rate, and yield of reactions involving this compound are highly dependent on the specific conditions employed.
Catalyst: The choice of catalyst is paramount in the Claisen-Schmidt condensation. Strong bases like NaOH and KOH are commonly used to facilitate enolate formation. However, heterogeneous catalysts, such as activated hydrotalcites or LDH/graphene nanocomposites, have been developed to simplify product purification and improve the green credentials of the synthesis. The use of different catalysts can also influence the enantioselectivity in asymmetric reactions, as seen in Michael additions where chiral organocatalysts or metal complexes are employed to direct the stereochemical outcome.
Solvent: The solvent plays a critical role by affecting reactant solubility and stabilizing transition states and intermediates. Polar solvents can enhance the rates of polar reactions. However, a significant trend in chalcone synthesis is the move towards solvent-free conditions. These reactions, often performed by grinding the solid reactants with a solid catalyst (mechanochemistry), can lead to higher yields, shorter reaction times, and reduced environmental impact. In other reactions, the choice of solvent can be critical; for instance, catalytic activity in some homogeneous reductions is dramatically lower in coordinating solvents like diethyl ether compared to non-coordinating solvents like toluene (B28343) or hexane.
Temperature: Reaction temperature directly influences the reaction rate. For the Claisen-Schmidt condensation, reactions are often initiated at room temperature. Increasing the temperature can accelerate the reaction but may also promote the formation of side products, such as those from Michael additions. Microwave irradiation has been explored as an alternative heating method to reduce reaction times, though its suitability can depend on the specific substrates involved.
Below are tables illustrating the impact of reaction conditions on chalcone synthesis, based on data from related compounds.
| Catalyst | Solvent | Yield (%) | Reference Reaction |
|---|---|---|---|
| NaOH (20 mol%) | Solvent-free (Grinding) | 98 | Benzaldehyde (B42025) + Acetone |
| Ni(acac)₂ / Sparteine | Toluene | 85 | Michael addition to Chalcone |
| LDH/rGO | Ethanol (B145695) | 75 | Benzaldehyde + Acetophenone |
| KOH | Ethanol | 88 | Benzaldehyde + Acetophenone |
| Temperature (°C) | Yield (%) |
|---|---|
| 80 | 65 |
| 100 | 78 |
| 120 | 92 |
| 140 | 96 |
| 160 | 96 |
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies
While the Claisen-Schmidt condensation remains a primary method for synthesizing 3-Bromobenzalacetophenone and other chalcones, future research is increasingly directed towards greener, more efficient, and versatile synthetic strategies. frontiersin.orgnih.gov The simple chemistry of the chalcone (B49325) scaffold allows for a multiplicity of substitutions, making it an ideal candidate for methodological innovation. nih.gov
Key areas of development include:
Eco-Friendly Catalysis: A significant push is towards replacing traditional homogeneous catalysts with heterogeneous and recyclable alternatives. nih.gov This includes the use of solid acids, bases, and ionic liquids to minimize waste and simplify product purification. frontiersin.orgnih.gov
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques have been shown to accelerate reaction rates, improve yields, and reduce the need for harsh solvents in chalcone synthesis. ekb.eg Future work will likely focus on optimizing these methods specifically for halogenated chalcones like this compound.
Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, offer alternative pathways to the chalcone backbone that bypass the traditional condensation method. ekb.egnih.gov These methods provide greater control over the molecular architecture and allow for the introduction of diverse functional groups.
Exploration of Undiscovered Reactivity
The reactivity of the this compound scaffold is largely dictated by its α,β-unsaturated carbonyl system, which is susceptible to nucleophilic (Michael) addition, and the reactive bromine atom on the phenyl ring, which can participate in substitution reactions. smolecule.comacs.org Future research will aim to explore new transformations and reaction cascades.
Potential avenues for exploration include:
Asymmetric Catalysis: Developing enantioselective methods for reactions involving the chalcone core is a significant area for future research. This would allow for the synthesis of chiral derivatives with potentially unique biological activities.
Novel Cyclization Reactions: The chalcone structure is a precursor for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines. nih.govacs.org Research into new catalytic systems (e.g., transition metal or organocatalysis) could unveil novel cyclization pathways to previously inaccessible heterocyclic systems.
Photochemical Transformations: Investigating the photochemical reactivity of this compound could lead to new cycloadditions, isomerizations, or rearrangement reactions, expanding its synthetic utility.
Derivatization via the Bromo Group: The bromine atom serves as a versatile handle for post-synthesis modification through various cross-coupling reactions, enabling the creation of extensive libraries of derivatives for screening and optimization.
Advancements in Computational Prediction and Design
Computational chemistry is an increasingly powerful tool in the design and study of new molecules. For chalcones, including this compound, computational approaches offer a time- and cost-effective strategy for predicting properties and guiding experimental work. nih.gov
Future advancements in this area will likely involve:
Quantum Chemical Descriptors: Using methods like Density Functional Theory (DFT), researchers can calculate various quantum chemical descriptors to predict the chemical stability and reactivity of novel this compound derivatives. researchgate.net
Molecular Docking and Pharmacophore Modeling: For medicinal chemistry applications, computational docking studies can predict the binding interactions of this compound derivatives with biological targets such as enzymes or receptors. abu.edu.ngijpda.org This helps in designing compounds with enhanced potency and selectivity.
In Silico Profiling: Computational tools can predict various drug-like properties (e.g., absorption, distribution, metabolism, and excretion) of new derivatives, helping to prioritize the synthesis of compounds with the most promising therapeutic potential. ijpda.org
Machine Learning and AI: The integration of artificial intelligence and machine learning algorithms can analyze large datasets of chalcone structures and activities to identify complex structure-activity relationships (SAR) and design novel compounds with desired properties more efficiently. researchgate.net
Integration with Emerging Chemical Technologies
The synergy between established chemical compounds and new technologies can open up new research frontiers. For this compound, integration with emerging platforms like flow chemistry and photoredox catalysis holds significant promise.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. researchgate.netmdpi.com Synthesizing this compound and its derivatives using flow reactors could lead to more efficient, automated, and scalable production. ed.ac.uk This technology is particularly well-suited for photochemical reactions, ensuring uniform irradiation of the reaction mixture. pharmaron.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. pharmaron.com This technology could be applied to this compound to facilitate previously challenging reactions, such as radical-based functionalization or cross-coupling reactions, using inexpensive and environmentally friendly organic photocatalysts. pharmaron.com The combination of photoredox catalysis with flow chemistry presents a particularly powerful and scalable platform for synthesizing complex molecules. researchgate.net
Q & A
Q. What are the optimized synthetic routes for 3-bromobenzalacetophenone, and how can bromination stoichiometry be controlled?
Methodological Answer:
- Synthesis via Friedel-Crafts Acylation : React 3-bromobenzaldehyde with acetophenone in the presence of AlCl₃ as a Lewis acid catalyst. Control the bromination stoichiometry by adding bromine (Br₂) dropwise at 0–5°C to minimize over-bromination .
- Critical Parameters : Maintain a molar ratio of 1:1.2 (3-bromobenzaldehyde:acetophenone) to avoid side products like 3,5-dibromo derivatives. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .
- Purification : Use vacuum distillation (boiling point ~116–117°C at 12 mmHg) followed by recrystallization from ethanol to achieve >98% purity .
Q. How can researchers ensure purity of this compound, and what analytical techniques are recommended?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods to avoid inhalation of bromine vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste Disposal : Collect halogenated waste separately in labeled containers and neutralize residual bromine with 10% sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
Methodological Answer:
- Directing Group Strategy : The ketone group in acetophenone acts as a meta-director. To enhance para-bromination, introduce electron-withdrawing groups (e.g., –NO₂) on the benzene ring prior to bromination .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict bromine electrophile attack sites based on electron density maps of the aromatic ring .
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, unexpected downfield shifts may indicate residual solvents (e.g., DMSO) .
- Isolation of Byproducts : Use preparative HPLC to isolate minor peaks and characterize them via high-resolution mass spectrometry (HRMS) to identify structural anomalies .
Q. What strategies optimize this compound for use in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Protection of Reactive Sites : Protect the ketone group by converting it to a ketal (e.g., ethylene glycol) to prevent Pd catalyst poisoning .
- Catalytic System : Employ Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C to couple this compound with aryl boronic acids .
Q. How can solvent effects influence the crystallization of this compound?
Methodological Answer:
- Solvent Screening : Test polarity gradients (e.g., ethanol, acetone, dichloromethane). Ethanol yields needle-like crystals suitable for X-ray diffraction, while acetone may produce solvated forms .
- Crystallography : Submit crystals to single-crystal XRD to confirm molecular packing and polymorphism risks .
Data Contradiction Analysis
Q. How to address inconsistent yields in scaled-up synthesis?
Methodological Answer:
- Process Variables : Monitor heat dissipation in large-scale reactions (exothermic bromination can lead to runaway reactions). Use jacketed reactors with precise temperature control .
- Statistical Design : Apply factorial DOE (Design of Experiments) to identify critical factors (e.g., stirring rate, reagent addition time) impacting yield .
Q. Why do NMR spectra show unexpected splitting patterns in synthesized derivatives?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in solution (e.g., restricted rotation around the ketone-aryl bond) can cause splitting. Use variable-temperature NMR (VT-NMR) to confirm .
- Impurity Profiling : Trace metal contaminants (e.g., Al³⁺ from Friedel-Crafts catalysts) may broaden peaks. Purify via chelation with EDTA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
